ethyl (2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)carbamate
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Overview
Description
Ethyl (2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)carbamate is a chemical compound that belongs to the class of carbamates. This compound features a pyrazine ring and a pyrazole ring, both of which are nitrogen-containing heterocycles. The presence of these rings makes the compound interesting for various applications in medicinal chemistry and organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl (2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)carbamate can be achieved through several methods. One common approach involves the reaction of N-hetaryl ureas with alcohols under catalyst-free conditions. This environmentally friendly technique yields a wide range of substituted carbamates . Another method involves the three-component coupling of amines, carbon dioxide, and halides in the presence of cesium carbonate and tetrabutylammonium iodide .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Ethyl (2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amines or other reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and alcohols. Reaction conditions typically involve controlled temperatures and pH levels to ensure selective and efficient transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can result in various substituted carbamates.
Scientific Research Applications
Ethyl (2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)carbamate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of ethyl (2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Pyrrolopyrazine derivatives: These compounds also contain nitrogen-containing heterocycles and exhibit similar biological activities.
5-Amino-pyrazoles: Known for their versatility in organic synthesis and medicinal chemistry.
Uniqueness
Ethyl (2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)carbamate is unique due to its specific combination of pyrazine and pyrazole rings, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
ethyl N-[2-(3-pyrazin-2-ylpyrazol-1-yl)ethyl]carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N5O2/c1-2-19-12(18)15-6-8-17-7-3-10(16-17)11-9-13-4-5-14-11/h3-5,7,9H,2,6,8H2,1H3,(H,15,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OEGXQSNIBZBLNJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)NCCN1C=CC(=N1)C2=NC=CN=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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